8-Oxoocta-4,6-dienoic acid

Physicochemical profiling ADME prediction Lead optimization

8-Oxoocta-4,6-dienoic acid (CAS 922508-91-6) is a C8 unsaturated dicarbonyl compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol. It belongs to the oxo-dienoic acid family and is characterized by a linear eight-carbon backbone bearing a terminal aldehyde at position 8, a terminal carboxylic acid at position 1, and a conjugated (4E,6E)-diene system bridging positions 4 through 7.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 922508-91-6
Cat. No. B14190817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxoocta-4,6-dienoic acid
CAS922508-91-6
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C=CC=CC=O
InChIInChI=1S/C8H10O3/c9-7-5-3-1-2-4-6-8(10)11/h1-3,5,7H,4,6H2,(H,10,11)
InChIKeyFMLNYEWTMZPLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxoocta-4,6-dienoic Acid (CAS 922508-91-6): Structural Identity and Compound-Class Positioning for Procurement Decisions


8-Oxoocta-4,6-dienoic acid (CAS 922508-91-6) is a C8 unsaturated dicarbonyl compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It belongs to the oxo-dienoic acid family and is characterized by a linear eight-carbon backbone bearing a terminal aldehyde at position 8, a terminal carboxylic acid at position 1, and a conjugated (4E,6E)-diene system bridging positions 4 through 7 . The compound is classified as a medium-chain oxo fatty acid derivative and is recognized primarily as a bifunctional synthetic building block and as the core structural scaffold of several bioactive fungal natural products including gymnastatin S, dankamide, farinosone C, and dendryphiellin A1 [1][2].

Why 8-Oxoocta-4,6-dienoic Acid Cannot Be Substituted by Common In-Class Dienoic Acids for Synthetic or Medicinal Chemistry Applications


Generic substitution of 8-oxoocta-4,6-dienoic acid with structurally similar dienoic acids such as tuataric acid [(4E,6Z)-octa-4,6-dienoic acid, C8H12O2] or 4,6-octadienoic acid is chemically unsound because the target compound possesses a terminal aldehyde (8-oxo) group that is absent in these analogs [1]. This aldehyde transforms the molecule from a simple monofunctional carboxylic acid into a bifunctional synthon with three distinct reactive handles: a carboxylic acid, a conjugated diene, and an electrophilic aldehyde . The aldehyde enables orthogonal reactivity (e.g., reductive amination, Wittig olefination, aldol condensation, and hydrazone formation) that is inaccessible to non-oxo analogs, while the electron-withdrawing nature of the aldehyde modulates the electronic character of the conjugated diene system, altering its reactivity in cycloaddition and Michael addition manifolds compared to non-oxo congeners [2].

Quantitative Differential Evidence for 8-Oxoocta-4,6-dienoic Acid Versus Closest Structural Analogs


Polar Surface Area and Lipophilicity Differentiate 8-Oxoocta-4,6-dienoic Acid from the Non-Oxo Analog Tuataric Acid, Impacting Membrane Permeability and Formulation Behavior

The presence of the terminal aldehyde (8-oxo) group in 8-oxoocta-4,6-dienoic acid increases its topological polar surface area (TPSA) to 54.37 Ų compared with 37.30 Ų for the non-oxo analog octa-4,6-dienoic acid (tuataric acid backbone), a 45.6% increase . Concurrently, the computed LogP decreases from 1.98 (octa-4,6-dienoic acid) to 1.16 (8-oxoocta-4,6-dienoic acid), a reduction of 0.82 log units, reflecting substantially higher hydrophilicity . These differences place the two compounds in distinct physicochemical space, with implications for passive membrane permeability, aqueous solubility, and chromatographic behavior.

Physicochemical profiling ADME prediction Lead optimization

Bifunctional Aldehyde–Carboxylic Acid Architecture Enables Orthogonal Derivatization Chemistry Not Accessible to Simple Dienoic Acids

8-Oxoocta-4,6-dienoic acid contains three chemically distinct functional groups—a carboxylic acid (C-1), a conjugated (E,E)-diene (C-4 to C-7), and a terminal α,β-unsaturated aldehyde (C-8)—that can be addressed through mutually orthogonal reaction manifolds . In contrast, tuataric acid [(4E,6Z)-octa-4,6-dienoic acid] and 4,6-octadienoic acid possess only a single carboxylic acid handle, while (4Z,6E)-octa-4,6-dienal possesses only an aldehyde [1]. This trifunctional architecture permits sequential chemoselective transformations—e.g., esterification at C-1, Diels-Alder cycloaddition across the diene, and reductive amination or Wittig olefination at C-8—without cross-reactivity, a capability not available in any single-functional-group analog.

Synthetic methodology Bifunctional building blocks Orthogonal protection

8-Oxoocta-4,6-dienoic Acid Serves as the Conserved Pharmacophoric Core Across Four Structurally Distinct Classes of Bioactive Fungal Natural Products

The 8-oxoocta-4,6-dienoic acid scaffold constitutes the conserved acyl side-chain pharmacophore in four independently isolated and structurally distinct classes of bioactive fungal metabolites: gymnastatin S (cytotoxic; IC50 not separately reported but from the gymnastatin class where gymnastatin A IC50 = 0.64 μM against L5178Y murine lymphoma cells), dankamide (cytotoxic acyl amide from Gymnascella dankaliensis), farinosone C (neuritogenic; induces neurite outgrowth in PC12 cells at low micromolar concentrations), and dendryphiellin A1 (cytotoxic) [1][2]. Each of these natural products incorporates the 8-oxoocta-4,6-dienoic acid unit as its core reactive acyl moiety, with biological activity modulated by the nature of the nucleophile attached at C-8. In contrast, the non-oxo analog tuataric acid has no reported bioactivity, consistent with the aldehyde being essential for covalent or high-affinity target engagement [3].

Natural product chemistry Pharmacophore mapping Cytotoxicity

Electron-Deficient Conjugated Diene System Confers Inverse-Electron-Demand Diels-Alder Reactivity Distinct from Electron-Rich Non-Oxo Dienoic Acid Analogs

The terminal α,β-unsaturated aldehyde in 8-oxoocta-4,6-dienoic acid exerts an electron-withdrawing effect on the conjugated diene system, lowering the LUMO energy of the diene and thereby favoring inverse-electron-demand Diels-Alder (IEDDA) cycloaddition pathways with electron-rich dienophiles . In contrast, non-oxo octa-4,6-dienoic acids (e.g., tuataric acid) bear no electron-withdrawing substituent on the diene terminus and are therefore limited to normal-electron-demand Diels-Alder reactivity with electron-poor dienophiles [1]. This orthogonal electronic bias means that 8-oxoocta-4,6-dienoic acid can participate in cycloaddition manifolds that are kinetically inaccessible to its non-oxo analogs, expanding the scope of accessible cyclohexene derivatives.

Cycloaddition chemistry Diels-Alder reactivity Synthetic building blocks

Optimal Application Scenarios for 8-Oxoocta-4,6-dienoic Acid Based on Verified Differential Evidence


Natural Product-Inspired Drug Discovery: Synthesis of Gymnastatin, Dankamide, and Farinosone Analogs

8-Oxoocta-4,6-dienoic acid serves as the direct synthetic precursor to the acyl side chain of gymnastatin S, dankamide, and farinosone C—bioactive fungal metabolites with demonstrated cytotoxicity (IC50 values ranging from 0.44 to 5.80 μM against L5178Y murine lymphoma cells for gymnastatin-class compounds) and neuritogenic activity (PC12 cell neurite outgrowth at low micromolar concentrations for farinosone C) [1][2]. Procurement of the pre-assembled 8-oxoocta-4,6-dienoic acid scaffold eliminates the need for multi-step de novo construction of this reactive acyl moiety, enabling direct amide coupling or reductive amination at C-8 to generate focused libraries of analogs for structure-activity relationship studies targeting cytotoxicity or neuroregeneration [1][2].

Diversity-Oriented Synthesis: Exploiting Trifunctional Orthogonal Reactivity for Scaffold-Hopping Libraries

The three chemically orthogonal reactive handles of 8-oxoocta-4,6-dienoic acid—carboxylic acid (C-1), conjugated diene (C-4 to C-7), and α,β-unsaturated aldehyde (C-8)—enable sequential divergent transformations from a single starting material [1]. Esterification at C-1, Diels-Alder cycloaddition across the diene, and reductive amination or Wittig chemistry at C-8 can be performed in a programmable sequence without protecting-group interference, generating skeletally diverse compound collections [1]. The electron-deficient nature of the aldehyde-substituted diene additionally unlocks inverse-electron-demand Diels-Alder reactivity that is inaccessible with non-oxo dienoic acid building blocks [1][2].

Physicochemical Property Modulation in Lead Optimization: Tuning Polarity Without Increasing Molecular Weight

For medicinal chemistry programs where lead compounds based on octa-4,6-dienoic acid scaffolds suffer from excessive lipophilicity (LogP = 1.98 for the parent hydrocarbon dienoic acid), 8-oxoocta-4,6-dienoic acid offers a direct substitution that reduces LogP by 0.82 units (to 1.16) while simultaneously increasing TPSA by 17.07 Ų (to 54.37 Ų) [1][2]. This polarity shift is achieved without increasing molecular weight (ΔMW = +14 Da from C8H12O2 to C8H10O3), representing an atom-economical approach to improving aqueous solubility, reducing phospholipidosis risk, and enhancing renal clearance potential [1][2].

Enzymology and Chemical Biology: Substrate Probe for Oxo-Dienoic Acid Processing Enzymes

The oxo-dienoic acid motif is a recognized substrate for enzymes including maleylacetone cis-trans isomerase and lipoxygenase-related oxidative systems [1][2]. 8-Oxoocta-4,6-dienoic acid, as the C8 member of this compound class, can serve as a mechanistic probe or substrate analog for studying double-bond isomerization, oxidative metabolism, and conjugation pathways in fungal and mammalian systems [1]. Its terminal aldehyde provides a reactive handle for installing fluorescent or affinity tags via hydrazone or oxime ligation, enabling chemical biology applications that are not feasible with non-oxo dienoic acid analogs [2].

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